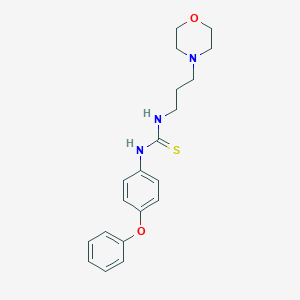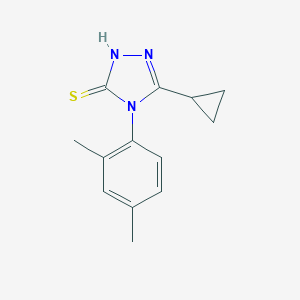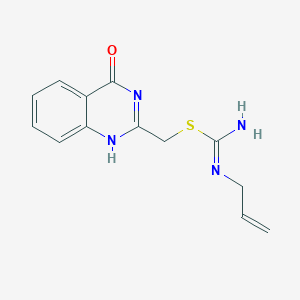
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to protect neurons from damage in animal models of Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood. However, it is believed that N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea exerts its effects by modulating various signaling pathways in cells. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has also been found to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has also been found to inhibit the activity of various enzymes, including COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In addition, N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is its high potency and selectivity towards its target enzymes and signaling pathways. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to be more potent than other thiourea derivatives in inhibiting the activity of COX-2 and iNOS. Another advantage of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is its low toxicity and side effects. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to be well-tolerated in animal models and does not cause any significant toxicity or side effects.
However, there are also some limitations to the use of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments. One of the major limitations is its poor solubility in water and other solvents. This can limit its use in certain experimental settings. Another limitation is its high cost, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea. One area of research is the development of more potent and selective derivatives of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea. This can be achieved through structural modifications and optimization of the synthesis method. Another area of research is the investigation of the potential applications of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea in other fields, such as cardiovascular diseases and diabetes. Finally, the development of new delivery methods for N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea, such as nanoparticles and liposomes, can improve its solubility and bioavailability, and expand its potential applications in scientific research.
Synthesemethoden
The synthesis of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction of 4-phenoxyaniline and 3-chloropropylmorpholine with thiourea in the presence of a catalyst. The reaction takes place under mild conditions and yields N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea as a white solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.
Eigenschaften
Produktname |
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea |
|---|---|
Molekularformel |
C20H25N3O2S |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
1-(3-morpholin-4-ylpropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C20H25N3O2S/c26-20(21-11-4-12-23-13-15-24-16-14-23)22-17-7-9-19(10-8-17)25-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,21,22,26) |
InChI-Schlüssel |
IKZBAYPXBRVICX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)

![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)

![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)